4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-17-3-10-22(33-17)15-27-24(31)18-4-8-20(9-5-18)29-14-13-26-25(29)34-16-23(30)28-19-6-11-21(32-2)12-7-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYHKMBKYFTNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and furan groups may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Furan and Imidazole Moieties
Compound A : N-[(furan-2-yl)methyl]-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
- Key differences :
- Replaces the 4-methoxyphenyl group with a 4-methylphenyl substituent.
- The benzamide is attached at the 3-position (vs. 4-position in the target compound).
- Implications :
- The methyl group (electron-donating) vs. methoxy group (stronger electron-donating) may alter electronic properties, affecting receptor binding or metabolic stability.
- Positional isomerism (3- vs. 4-substitution) could influence steric interactions in biological targets.
Compound B : 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide
- Key differences :
- Substitutes the 5-methylfuran-2-ylmethyl group with a 4-(1H-imidazol-1-yl)phenyl moiety.
- The carbamoyl methyl group is linked to a cyclohexylmethyl chain (aliphatic) instead of 4-methoxyphenyl (aromatic).
Analogues with Sulfanyl/Sulfonyl Linkages
Compound C : N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Key differences :
- Features a sulfonyl (-SO₂-) linkage (electron-withdrawing) instead of sulfanyl (-S-) .
- Incorporates a 4-chlorophenyl group (electron-withdrawing) vs. 4-methoxyphenyl .
- Implications :
- Sulfonyl groups enhance metabolic stability but may reduce nucleophilicity.
- Chlorine substituents could improve binding to hydrophobic enzyme pockets.
Compound D : 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
- Key differences :
- Combines sulfonyl and sulfanyl groups on the imidazole ring.
- Substitutes the benzamide with a cyclopropylacetamide group.
- Implications :
- Dual sulfonyl/sulfanyl functionality may confer unique electronic effects for redox activity or metal chelation.
Antifungal and Bioactive Analogues
Compound E : 2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide
- Key differences :
- Replaces the carbamoyl methyl group with a pyrrolidinthiocarbonylthio moiety.
- Lacks the furan-methyl substituent.
Biological Activity
The compound 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring both imidazole and furan moieties, suggests diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be characterized by its following structural components:
- Imidazole Ring : Contributes to potential enzyme inhibition.
- Methoxyphenyl Group : Enhances lipophilicity and may affect receptor interactions.
- Furan Moiety : Known for various biological activities.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring may act as a competitive inhibitor for certain enzymes, potentially blocking active sites and disrupting normal biochemical pathways.
- Receptor Modulation : The methoxyphenyl and furan groups can influence receptor binding, leading to altered signal transduction pathways.
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the imidazole ring have been reported to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research has shown that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting that this compound may also exhibit anticancer effects.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored through various assays:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Urease Inhibition : Urease inhibitors are vital for treating infections caused by Helicobacter pylori. Preliminary studies suggest that this compound may inhibit urease activity effectively.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of related compounds, it was found that derivatives with the methoxyphenyl group exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.
Study 2: Anticancer Activity
A recent study investigated the anticancer properties of imidazole derivatives in vitro. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value of 15 µM, indicating its potential as a lead candidate for further development.
Q & A
Q. What are the common synthetic routes for this compound, and what critical intermediates should be prioritized for characterization?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form carboximidoyl chloride intermediates (e.g., from 4-methoxyaniline derivatives) .
- Thioether linkage formation between the imidazole core and the carbamoylmethyl group, requiring precise control of sulfur nucleophiles .
- Coupling reactions with furan-containing amines, such as (5-methylfuran-2-yl)methylamine, under anhydrous conditions .
- Critical intermediates :
- 4-Methoxy-N-(chlorocarbonylmethyl)benzenecarboxamide (verify via IR spectroscopy for carbonyl stretches and LC-MS for molecular weight confirmation) .
- Imidazole-thioether adducts (characterize via H/C NMR to confirm regioselectivity and sulfur connectivity) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the compound’s structure?
- Methodological Answer :
- NMR :
- Use H NMR to identify aromatic protons (δ 6.5–8.5 ppm for imidazole, methoxyphenyl, and furan moieties) and methyl/methylene groups (δ 2.0–4.0 ppm) .
- Employ C NMR to distinguish carbonyl carbons (δ 165–175 ppm) and sulfur-containing carbons (δ 35–50 ppm) .
- IR : Confirm carbamate (C=O stretch ~1700 cm) and thioether (C-S stretch ~700 cm) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm mass accuracy .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing the yield of the imidazole-thioether formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2.5 for sulfur nucleophiles) .
- Flow Chemistry : Implement continuous-flow systems to enhance reaction homogeneity and reduce byproducts during imidazole functionalization .
- Real-Time Monitoring : Employ inline UV-Vis or FTIR to track thioether bond formation and adjust conditions dynamically .
Q. How can researchers resolve contradictions in biological activity data across different assay models (e.g., antimicrobial vs. anti-inflammatory results)?
- Methodological Answer :
- Cross-Validation :
- Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects .
- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement .
- Mechanistic Studies :
- Perform isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets (e.g., cyclooxygenase for anti-inflammatory activity) .
- Apply knockout models (e.g., CRISPR-edited microbial strains) to validate antimicrobial mechanisms .
Q. What strategies are effective for resolving ambiguities in the compound’s crystal structure due to flexible substituents (e.g., furan-methyl group)?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Co-crystallize the compound with heavy atoms (e.g., bromine derivatives) to enhance diffraction quality .
- Density Functional Theory (DFT) : Compare experimental and computational bond lengths/angles to identify conformational outliers .
- Variable-Temperature NMR : Analyze dynamic behavior of flexible groups (e.g., furan-methyl rotation) to infer solid-state packing .
Key Considerations for Data Interpretation
- Contradiction Analysis : When spectral data (e.g., NMR splitting patterns) conflict with computational models, prioritize experimental crystallographic data over simulations .
- Biological Assay Optimization : For dose-response studies, use logarithmic concentration ranges (1 nM–100 µM) and include positive controls (e.g., known kinase inhibitors for antitumor assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
